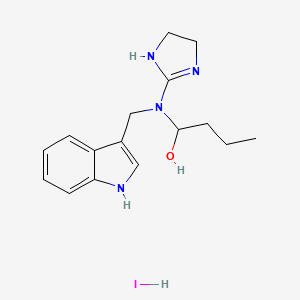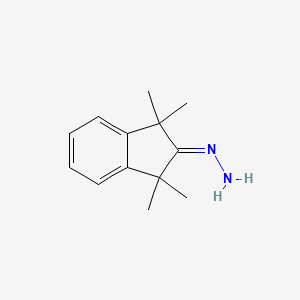![molecular formula C9H9N3O2S2 B14439267 3-[(4-Azidophenyl)disulfanyl]propanoic acid CAS No. 79432-98-7](/img/structure/B14439267.png)
3-[(4-Azidophenyl)disulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Azidophenyl)disulfanyl]propanoic acid is an organic compound that features a propanoic acid moiety linked to a 4-azidophenyl group through a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Azidophenyl)disulfanyl]propanoic acid typically involves the reaction of 4-azidophenyl disulfide with 3-mercaptopropanoic acid. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the disulfide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Azidophenyl)disulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: DTT, TCEP, or sodium borohydride (NaBH₄).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Triazoles.
Applications De Recherche Scientifique
3-[(4-Azidophenyl)disulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Azidophenyl)disulfanyl]propanoic acid involves its ability to form covalent bonds with target molecules through its azido and disulfide groups. The azido group can undergo cycloaddition reactions, while the disulfide bond can be cleaved and reformed under specific conditions, allowing for dynamic interactions with various molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- 3-(4-Cyanophenyl)propanoic acid
- 3-(4-Hydroxyphenyl)propanoic acid
Uniqueness
3-[(4-Azidophenyl)disulfanyl]propanoic acid is unique due to the presence of both an azido group and a disulfide bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research and industry .
Propriétés
IUPAC Name |
3-[(4-azidophenyl)disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-12-11-7-1-3-8(4-2-7)16-15-6-5-9(13)14/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKXAAIWMJRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])SSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544587 |
Source


|
| Record name | 3-[(4-Azidophenyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79432-98-7 |
Source


|
| Record name | 3-[(4-Azidophenyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)





